N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound featuring an imidazole ring, a thioether linkage, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel catalysts, mild temperatures, and the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and acetylphenyl group. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-benzylacetamide
- 2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide
Uniqueness
The unique combination of functional groups in N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide provides it with distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-19-16(25)9-22-15(10-23)8-20-18(22)27-11-17(26)21-14-6-4-13(5-7-14)12(2)24/h4-8,23H,3,9-11H2,1-2H3,(H,19,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWYLWCGPBLZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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